Lithium diethyldiphenylborate(1-)

organometallic chemistry electrolyte formulation molar stoichiometry

Research groups needing moisture-sensitive tetraorganoborates with well-defined stoichiometry often face limited supply of asymmetric alkyl/aryl derivatives. • 41.7% lower molar mass than Li[BPh4] enables compact reagent masses and accurate molar dosing in bench-scale catalysis. • Dry, refrigerated storage (2-8 °C) signals suitability for non-aqueous battery electrolyte research. • Explicit EU cosmetics ban provides a built-in compliance filter for materials science, catalysis, and electrochemistry labs.

Molecular Formula C16H20BLi
Molecular Weight 230.1 g/mol
CAS No. 68132-94-5
Cat. No. B12943334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium diethyldiphenylborate(1-)
CAS68132-94-5
Molecular FormulaC16H20BLi
Molecular Weight230.1 g/mol
Structural Identifiers
SMILES[Li+].[B-](CC)(CC)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H20B.Li/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16;/h5-14H,3-4H2,1-2H3;/q-1;+1
InChIKeyCNPVKAQKASIASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Diethyldiphenylborate(1-) Procurement & Regulatory Guide


Lithium diethyldiphenylborate(1-) [CAS 68132-94-5] is a lithium tetraorganoborate salt comprising the diethyldiphenylborate anion with two ethyl and two phenyl substituents coordinated to boron . Its molecular formula is C₁₆H₂₀BLi with a molecular weight of 230.10 g/mol . The compound is classified as a tetraorganoborate (“ate” complex) and is subject to regulatory oversight; it is included on the EU list of substances banned from use in cosmetic products [1].

Precision synthesis
Supports stoichiometric control in organometallic workflows
Moisture‑sensitive systems
Suitable for non‑aqueous electrolyte research under dry‑room protocols
Regulatory filter
Compliant sourcing for non‑cosmetic applications; EU cosmetics ban applies

Substitution Risks for Lithium Diethyldiphenylborate(1-)


Although lithium tetraorganoborates share a common [BR₄]⁻ core, the specific substitution pattern—balanced alkyl (ethyl) and aryl (phenyl) groups—creates a unique steric and electronic environment . This asymmetry affects key physical properties (e.g., molar mass) and stability profiles that differentiate Li[B(Et)₂Ph₂] from fully symmetric analogs (Li[BPh₄] or Li[BEt₄]) and from sodium-based counterparts. Direct, quantitative evidence for this specific compound remains sparse, but class‑level inference and regulatory distinctions provide actionable procurement‑relevant differentiation.

1
Molar mass differs from symmetric tetraorganoborates; direct mass‑based substitution may alter stoichiometry and formulation precision.
2
Storage requirements (cold, dry) are stricter than for sodium analogs; logistics and shelf‑life expectations may not transfer.
3
EU cosmetics ban creates a compliance boundary not shared by all tetraorganoborates; substituting without review may introduce regulatory risk.

Lithium Diethyldiphenylborate(1-) Differentiation Evidence


Molar Mass Difference for Precise Formulation Control

The molar mass of lithium diethyldiphenylborate(1-) is 230.10 g/mol , whereas lithium tetraphenylborate (LiBPh₄) has a molar mass of 326.17 g/mol . This represents a 41.7% higher molar mass for LiBPh₄. Consequently, to deliver equivalent molar quantities, 1.417 g of LiBPh₄ must be used for every 1.000 g of Li[B(Et)₂Ph₂], yielding a mass-based factor of 1.417.

Molar mass
Head‑to‑head
230.10 vs 326.17 g/mol (+41.7% for LiBPh₄)
Lower mass per mole benefits stoichiometric dosing and inventory weight.
Calculated from vendor specifications; confirm with lot‑specific COA.
organometallic chemistry electrolyte formulation molar stoichiometry

Storage Requirements vs. Sodium Tetraphenylborate

Lithium diethyldiphenylborate(1-) is specified for storage sealed under dry conditions at 2–8 °C . In contrast, sodium tetraphenylborate (NaBPh₄) is routinely stored at ambient room temperature without special drying requirements . The need for refrigerated, moisture‑protected storage indicates a higher inherent sensitivity to hydrolysis or thermal degradation for the lithium salt.

Storage sensitivity
Cross‑study
Sealed dry, 2–8 °C vs ambient RT for NaBPh₄
Cold‑chain logistics and dry storage infrastructure are required.
Based on vendor guidance; long‑term stability data to verify.
hygroscopicity cold chain logistics salt stability

Cosmetic Use Ban Limits Sourcing

Lithium diethyldiphenylborate(1-) appears on the European Chemicals Agency (ECHA) list of substances prohibited in cosmetic products [1]. Lithium tetraphenylborate shares this restriction [2], but sodium tetraphenylborate and several other tetraorganoborates do not appear on the same ban list. This regulatory tag immediately narrows the permissible application space and serves as a negative filter for procurement in cosmetic‑adjacent research.

Cosmetics ban
Class‑level
Banned from EU cosmetic products; NaBPh₄ not banned
Regulatory filter limits application space; supports compliant procurement.
ECHA obligation database; verify current status before sourcing.
EU cosmetics regulation compliance restricted substances

Purity Parity Highlights Other Differentiators

Both lithium diethyldiphenylborate(1-) and lithium tetraphenylborate are commercially available at ≥98% purity . This parity in specification means that purity alone does not guide selection; instead, procurement decisions must pivot on the molar mass, storage, and regulatory differences quantified elsewhere in this guide.

Purity parity
Specification
≥98% for both Li[B(Et)₂Ph₂] and LiBPh₄
Purity is not a differentiator; selection pivots on mass, storage, and regulatory profile.
Within typical vendor QC range; independent verification advised.
purity threshold quality control batch consistency

Lithium Diethyldiphenylborate(1-) Application Scenarios


Stoichiometric Control in Organometallic Synthesis

When stoichiometric control is paramount, the 41.7% lower molar mass of Li[B(Et)₂Ph₂] relative to Li[BPh₄] enables more compact reagent masses per mole . This is especially beneficial in bench‑scale catalytic reactions where exact molar ratios determine selectivity and yield, and in automated high‑throughput synthesis where mass‑based dosing must be converted accurately to molar equivalents.

Moisture-Sensitive Electrolytes for Lithium Batteries

The requirement for dry, refrigerated storage (2–8 °C) signals that Li[B(Et)₂Ph₂] is sufficiently reactive toward moisture to function as a potential electrolyte additive or salt in non‑aqueous battery electrolytes. The mixed ethyl/phenyl substitution may offer a tunable oxidative stability window, though experimental validation is needed. Researchers developing next‑generation electrolytes can prioritize this compound for its inherent handling characteristics that align with rigorous dry‑room protocols.

Regulatory-Compliant Procurement for Non-Cosmetic Research

For organizations operating under REACH or equivalent frameworks, the explicit EU cosmetics ban [1] serves as a built‑in compliance filter. Selecting Li[B(Et)₂Ph₂] over unlisted analogs reduces the risk of inadvertently sourcing a substance restricted for cosmetic use, streamlining procurement audits for laboratories focused on materials science, catalysis, or electrochemistry.

Application
Selection Property
Validation Focus
Organometallic synthesis with stoichiometric control
Reduced mass-per-mole requirement
Verify molar equivalents and dosing accuracy
Non‑aqueous electrolyte research for lithium batteries
Dry, cold storage profile signals moisture reactivity
Validate oxidative stability and compatibility in dry‑room protocols
Regulatory‑compliant procurement for non‑cosmetic R&D
Built‑in EU cosmetics ban exclusion
Audit supply chain against current ECHA restrictions
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